molecular formula C13H17N3O3S B2396443 N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396748-19-8

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2396443
CAS RN: 1396748-19-8
M. Wt: 295.36
InChI Key: MWRBTSZLBFLFOB-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have shown significant antibacterial activity . They have been used to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines . They have been particularly effective against gram-positive bacteria .

Antifungal Activity

Furan derivatives have also demonstrated antifungal properties . This makes them valuable in the development of new drugs to treat fungal infections, which are a major cause of disease in humans .

Anti-inflammatory Properties

Benzohydrazide derivatives, which include furan derivatives, have been used in many biological applications as anti-inflammatory agents . This suggests that the compound could potentially be used in the treatment of inflammatory diseases .

Anticancer Agents

Furan derivatives have been employed as anticancer agents . This is a promising area of research, as new anticancer drugs are continually needed to combat the many forms of this deadly disease .

Electrochemical Applications

The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” has shown potential in electrochemical applications . Cyclic voltammetry results demonstrated the capacity of the synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives to undergo quasi-reversible oxidation and reduction processes on a platinum electrode .

Molecular Design

The compound has been used in molecular design, specifically in the synthesis of novel derivatives of 3-furan-2-yl acrylohydrazide . This holds significance for applications in diverse scientific and technological domains .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-3-5-9-11(20-16-15-9)12(17)14-8-13(2,18)10-6-4-7-19-10/h4,6-7,18H,3,5,8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRBTSZLBFLFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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